molecular formula C58H106O13 B12774831 Dipentaerythrityl hexacaprylate CAS No. 82735-99-7

Dipentaerythrityl hexacaprylate

Cat. No.: B12774831
CAS No.: 82735-99-7
M. Wt: 1011.5 g/mol
InChI Key: JPDHZHZDXCSZAT-UHFFFAOYSA-N
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Description

Dipentaerythrityl hexacaprylate is a chemical compound that is primarily used in the cosmetics and personal care industry. It is an ester derived from caprylic acid and capric acid, which are fatty acids. This compound is known for its emollient, emulsifying, and thickening properties, making it a valuable ingredient in various skincare formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipentaerythrityl hexacaprylate is synthesized through the esterification of dipentaerythritol with caprylic acid and capric acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 150-200°C and removing water formed during the reaction to drive it to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where dipentaerythritol and fatty acids are combined under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The use of continuous reactors and efficient separation techniques helps in achieving consistent quality .

Chemical Reactions Analysis

Types of Reactions: Dipentaerythrityl hexacaprylate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dipentaerythrityl Hexacaprylate/Hexacaprate

This compound/Hexacaprate is a synthetic emollient used in cosmetics and skincare products . It functions as a skin conditioning agent, smoothing agent, emulsifier, and viscosity controlling agent .

Chemical Properties
this compound/hexacaprate is a hexaester of a mixture of caprylic and capric acids and a dimer of pentaerythritol .

Functions in Cosmetic Products

  • Skin Conditioning : Maintains the skin in good condition .
  • Smoothing : Decreases roughness or irregularities on the skin surface .
  • Surfactant - Emulsifying : Allows the formation of finely dispersed mixtures of oil and water (emulsions) .
  • Viscosity Controlling : Increases or decreases the viscosity of cosmetic products .
  • Emollient : Hydrates and smooths the skin by forming a protective barrier on the skin’s surface .

Applications in Cosmetics

This compound/Hexacaprate is used in a variety of cosmetic products, including:

  • Moisturizers
  • Sunscreens
  • Makeup products
  • Lipsticks

It helps improve skin texture and provides a soft and silky feel . It can improve comfort and gloss, and create new textures that move with the skin. It also allows transparent products to create a "wet look" and plumping effect .

It pairs well with humectants like hyaluronic acid and glycerin for enhanced hydration and with other emollients such as squalane and botanical oils to lock in moisture . It is suitable for both morning and evening routines, especially after cleansing and before applying active treatments and is particularly useful in dry or cold weather .

Function Description
Skin ConditioningMaintains the skin in good condition .
SmoothingSeeks to achieve an even skin surface by decreasing roughness or irregularities .
EmulsifyingAllows the formation of finely dispersed mixtures of oil and water (emulsions) .
Viscosity ControlIncreases or decreases the viscosity of cosmetic products .
EmollientHydrates and smooths the skin by forming a protective barrier on its surface .
Enhancing Gloss/EffectImproves comfort and gloss, makes it possible to obtain new textures that follow the movements of the skin like an extensible mesh, allows transparent products to effect vinyl, accentuates the effect "wet look"("wet-look") and the plumping effect, and is colorless and compatible with silicones .

Mechanism of Action

The primary mechanism of action of dipentaerythrityl hexacaprylate in skincare products is its ability to form a protective barrier on the skin. This barrier helps to retain moisture and provides a smooth, non-tacky feel. The compound interacts with the lipid layers of the skin, enhancing hydration and improving skin texture .

Comparison with Similar Compounds

  • Dipentaerythrityl hexacaprate
  • Dipentaerythrityl hexaheptanoate
  • Dipentaerythrityl hexanoate

Comparison: Dipentaerythrityl hexacaprylate is unique due to its specific fatty acid composition, which provides a balance of emollient and emulsifying properties. Compared to similar compounds, it offers a non-tacky, cushiony feel, making it particularly suitable for high-end skincare formulations .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of dipentaerythrityl hexacaprylate to achieve high purity and yield?

  • Methodological Answer : Synthesis involves esterification of dipentaerythritol with caprylic acid under controlled catalytic conditions (e.g., acid catalysts like sulfuric acid or enzyme-based catalysts). Monitor reaction kinetics using FTIR or NMR to track ester bond formation . Purification via fractional distillation or column chromatography is critical to isolate the hexacaprylate isomer from byproducts. Yield optimization requires balancing temperature (typically 80–120°C) and stoichiometric ratios of reactants .

Q. What analytical techniques are most effective for characterizing this compound’s structural and physical properties?

  • Methodological Answer :

  • Structural Analysis : Use 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to confirm esterification and branching patterns. For example, the absence of hydroxyl proton peaks (~3400 cm1^{-1}) in IR spectroscopy indicates complete esterification .
  • Molecular Weight : Gel permeation chromatography (GPC) or MALDI-TOF mass spectrometry for precise molecular weight determination (expected ~524–650 g/mol depending on isomer distribution) .
  • Thermal Stability : Differential scanning calorimetry (DSC) to assess melting points and degradation thresholds (commonly >200°C for acrylate derivatives) .

Advanced Research Questions

Q. How can researchers address discrepancies in viscosity data for this compound across different studies?

  • Methodological Answer : Variations often arise from differences in isomer ratios (hexacaprylate vs. hexacaprate) or residual monomers. Standardize testing conditions (e.g., temperature: 25°C; shear rate: 10 s1^{-1}) using a rheometer. Cross-validate results with independent techniques like capillary viscometry. For example, studies reporting viscosities of 150–300 mPa·s at 25°C should specify isomer composition .

Q. What experimental designs are suitable for studying this compound’s compatibility with other emollients in dermatological formulations?

  • Methodological Answer :

  • Phase Behavior : Conduct ternary phase diagrams with common emollients (e.g., squalane, dimethicone) to identify stable ratios. Use polarized light microscopy to detect crystallization or phase separation .
  • Sensory Analysis : Employ human panel testing (double-blind, n ≥ 30) to evaluate tactile properties (e.g., "greasiness," "spreadability") against benchmarks like mineral oil .
  • Emulsion Stability : Accelerated stability testing (40°C, 75% RH for 8 weeks) to assess formulation integrity under stress conditions .

Q. How can computational modeling predict this compound’s behavior in polymer matrices?

  • Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS or Materials Studio can model interactions between hexacaprylate and polymer chains (e.g., acrylate copolymers). Key parameters include Hansen solubility parameters (δD, δP, δH) and Flory-Huggins interaction parameters (χ\chi) to predict miscibility. Validate models with experimental DSC data on glass transition temperatures (TgT_g) .

Q. Data Analysis & Validation

Q. What statistical methods are recommended for analyzing dose-response relationships in hexacaprylate-based formulations?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model efficacy vs. concentration for properties like SPF enhancement or moisturization. For small datasets (<30 samples), apply non-parametric tests (Mann-Whitney U). Larger datasets require ANOVA with post-hoc Tukey tests. Ensure power analysis (α = 0.05, β = 0.2) to determine sample size adequacy .

Q. How should researchers validate the environmental impact of this compound in biodegradation studies?

  • Methodological Answer : Follow OECD Test Guideline 301F (Ready Biodegradability) using activated sludge inoculum. Measure biochemical oxygen demand (BOD) over 28 days and compare to sodium acetate controls. LC-MS/MS can track degradation intermediates. Report percent biodegradation relative to theoretical CO2_2 evolution .

Q. Cross-Disciplinary Applications

Q. What protocols ensure ethical compliance when testing hexacaprylate in human skin models?

  • Methodological Answer : For in vitro models (e.g., reconstructed human epidermis), adhere to OECD 439 guidelines. For clinical trials, obtain IRB approval and document informed consent. Use non-invasive tools like corneometry (hydration) and transepidermal water loss (TEWL) measurements to minimize participant risk .

Q. How can hexacaprylate’s role in enhancing nanoparticle drug delivery systems be systematically evaluated?

  • Methodological Answer : Incorporate hexacaprylate into lipid nanoparticles (LNPs) via microfluidics. Characterize encapsulation efficiency (UV-Vis spectroscopy) and particle size (dynamic light scattering). Conduct in vitro release studies (dialysis membrane method) in PBS (pH 7.4) and compare to control formulations .

Properties

CAS No.

82735-99-7

Molecular Formula

C58H106O13

Molecular Weight

1011.5 g/mol

IUPAC Name

[3-octanoyloxy-2-[[3-octanoyloxy-2,2-bis(octanoyloxymethyl)propoxy]methyl]-2-(octanoyloxymethyl)propyl] octanoate

InChI

InChI=1S/C58H106O13/c1-7-13-19-25-31-37-51(59)66-45-57(46-67-52(60)38-32-26-20-14-8-2,47-68-53(61)39-33-27-21-15-9-3)43-65-44-58(48-69-54(62)40-34-28-22-16-10-4,49-70-55(63)41-35-29-23-17-11-5)50-71-56(64)42-36-30-24-18-12-6/h7-50H2,1-6H3

InChI Key

JPDHZHZDXCSZAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCC)(COC(=O)CCCCCCC)COC(=O)CCCCCCC)(COC(=O)CCCCCCC)COC(=O)CCCCCCC

Origin of Product

United States

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